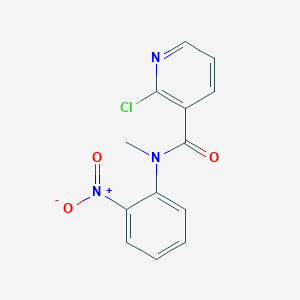![molecular formula C14H15N3OS B14221380 N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine CAS No. 827610-24-2](/img/structure/B14221380.png)
N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with a methoxyphenyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine typically involves the reaction of 4-methoxyphenylthiol with 4-bromophenylguanidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the guanidine group or the phenyl ring.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified guanidine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’'-{4-[(4-Chlorophenyl)sulfanyl]phenyl}guanidine
- N’'-{4-[(4-Methylphenyl)sulfanyl]phenyl}guanidine
- N’'-{4-[(4-Nitrophenyl)sulfanyl]phenyl}guanidine
Uniqueness
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
827610-24-2 |
|---|---|
Molekularformel |
C14H15N3OS |
Molekulargewicht |
273.36 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C14H15N3OS/c1-18-11-4-8-13(9-5-11)19-12-6-2-10(3-7-12)17-14(15)16/h2-9H,1H3,(H4,15,16,17) |
InChI-Schlüssel |
KLXBXHFEHNHEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


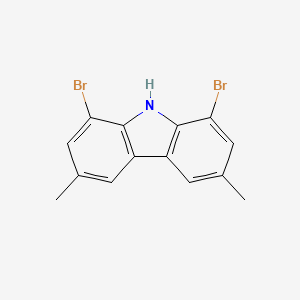
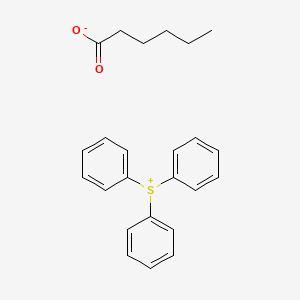


![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
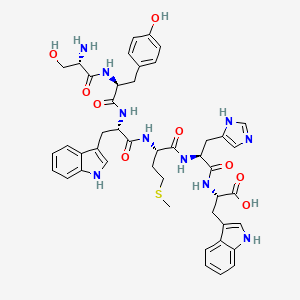
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
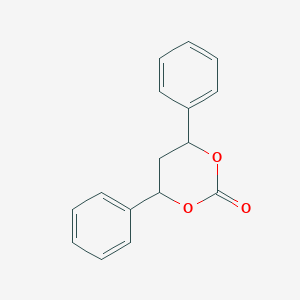

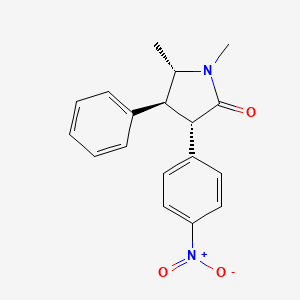
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
